![molecular formula C22H22N4O B13439260 6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C21H21N5O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with ethyl and prop-1-yn-1-yl groups, as well as a biphenyl moiety with a methoxy substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions
Preparation of Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Formation of Pyrimidine Ring: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The ethyl and prop-1-yn-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, making it effective against rapidly dividing cells, such as bacteria .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Methotrexate: A DHFR inhibitor used in cancer therapy.
Pyrimethamine: A DHFR inhibitor used to treat malaria.
Uniqueness
6-Ethyl-5-(3-(5-methoxy-[1,1’-biphenyl]-3-yl)prop-1-yn-1-yl)pyrimidine-2,4-diamine is unique due to its specific structural modifications, which may confer enhanced binding affinity and selectivity for DHFR compared to other inhibitors. Its biphenyl moiety and prop-1-yn-1-yl group contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-ethyl-5-[3-(3-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-20-19(21(23)26-22(24)25-20)11-7-8-15-12-17(14-18(13-15)27-2)16-9-5-4-6-10-16/h4-6,9-10,12-14H,3,8H2,1-2H3,(H4,23,24,25,26) |
InChI Key |
QKLZHVMWTSBUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC(=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


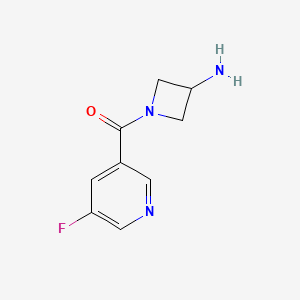


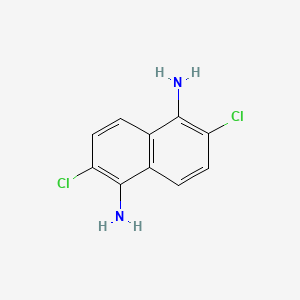
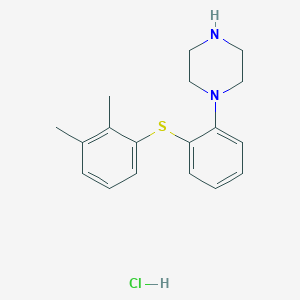

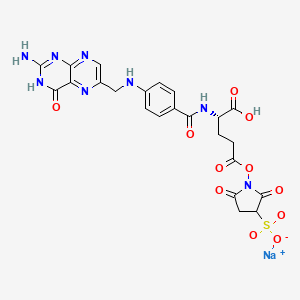
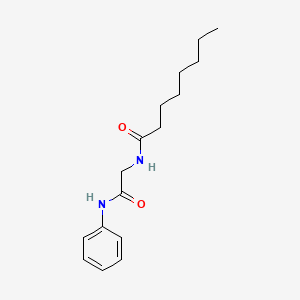
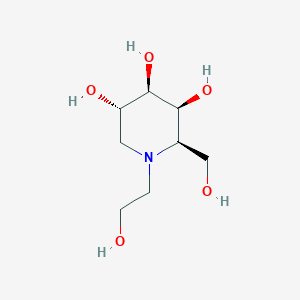

![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
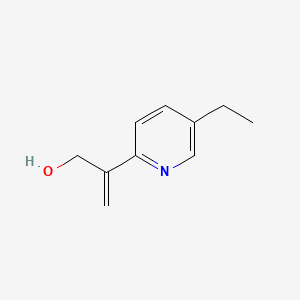
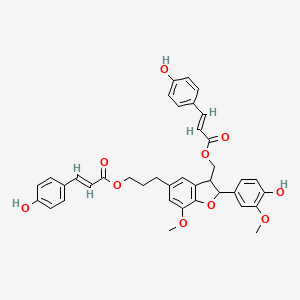
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
